4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile
Description
4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is a benzonitrile derivative featuring a piperazine ring substituted with a 2-hydroxyethyl group and a methyl linker. This compound is notable for its applications in medicinal chemistry, particularly in targeting enzymes like AMP-activated protein kinase (AMPK) and as a building block for sigma-2 receptor ligands . Its structural flexibility allows for modifications that enhance solubility and pharmacokinetic (PK) properties, such as the introduction of polar groups or salt forms .
Properties
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-11-13-1-3-14(4-2-13)12-17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDQELOPXYDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
1.1. Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety is frequently functionalized via nucleophilic substitution. For example:
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Alkylation : Piperazine reacts with alkyl halides or epoxides to introduce substituents. Ethylene oxide or 2-chloroethanol could alkylate piperazine to form the 2-hydroxyethyl-piperazine intermediate .
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Mannich Reaction : A benzonitrile derivative with a methylene spacer (e.g., 4-(chloromethyl)benzonitrile) can undergo coupling with 4-(2-hydroxyethyl)piperazine in the presence of a base like Cs₂CO₃ or K₂CO₃ .
Example Protocol (adapted from ):
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4-(2-Hydroxyethyl)piperazine (1.2 eq) and 4-(chloromethyl)benzonitrile (1.0 eq) are stirred in acetonitrile with Cs₂CO₃ (2.0 eq) at 60°C for 18 h.
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The product is isolated via filtration and recrystallization (yield: ~50–70%).
1.2. Condensation Reactions
The benzonitrile group can participate in condensation with aldehydes or ketones. For instance, in Betti-type reactions, aromatic aldehydes, amines, and naphthols condense to form aminoalkylphenol derivatives . While not directly reported for this compound, analogous reactivity suggests potential for forming Schiff bases or urea derivatives under acidic/basic conditions.
2.1. Hydrolysis of the Nitrile Group
The benzonitrile group can be hydrolyzed to a carboxylic acid or amide under specific conditions:
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Acidic Hydrolysis : Heating with concentrated HCl yields 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzoic acid .
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Basic Hydrolysis : NaOH in aqueous ethanol converts the nitrile to an amide intermediate .
2.2. Oxidation of the Hydroxyethyl Group
The 2-hydroxyethyl side chain can be oxidized to a ketone or carboxylic acid:
Stability and Reactivity Considerations
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pH Sensitivity : The hydroxyethyl group may undergo dehydration under strongly acidic conditions, forming a vinyl ether .
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Thermal Stability : The compound is stable below 150°C but may decompose at higher temperatures .
Key Challenges and Optimization Strategies
Scientific Research Applications
Medicinal Chemistry Applications
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Antiviral Activity :
Recent studies have highlighted the antiviral potential of piperazine derivatives, including 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile. A notable investigation demonstrated that related compounds exhibited significant activity against Hepatitis C Virus (HCV). The structure-activity relationship (SAR) studies indicated that modifications to the piperazine moiety could enhance antiviral efficacy, particularly through inhibition of viral entry mechanisms. Compounds derived from this scaffold showed in vitro anti-HCV activity at low nanomolar concentrations, suggesting a promising avenue for further development in antiviral therapeutics . -
Neuroprotective Properties :
Another area of interest is the neuroprotective effects of compounds targeting the mitogen-activated protein kinase (MAPK) pathways. Research has shown that certain piperazine derivatives can protect motor neurons from degeneration induced by endoplasmic reticulum (ER) stress. The lead compound URMC-099, a MAP4K inhibitor, was optimized to improve its potency and pharmacokinetic properties. This class of compounds, including those related to this compound, is being explored for their potential in treating neurodegenerative diseases .
Antibacterial Applications
The compound has also been investigated for its antibacterial properties, particularly as an efflux pump inhibitor against multidrug-resistant bacteria. The inclusion of a piperazine ring enhances the ability of these compounds to restore antibiotic efficacy against Gram-negative bacteria such as Escherichia coli. A study demonstrated that derivatives could effectively inhibit the AcrA/AcrB/TolC efflux pump mechanism, which is a significant contributor to multidrug resistance .
Table 1: Summary of Biological Activities of Piperazine Derivatives
| Compound | Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3d | Antiviral | HCV E1 protein | <10 | |
| URMC-099 | Neuroprotective | MAP4K family | <5 | |
| 3 | Antibacterial | AcrA/AcrB/TolC efflux pump | <20 |
Case Study: Antiviral Activity against Hepatitis C Virus
A comprehensive study evaluated several piperazine derivatives for their antiviral properties against HCV. The investigation revealed that specific modifications at the benzonitrile position significantly enhanced antiviral activity and selectivity. The most potent derivatives were subjected to pharmacokinetic studies, demonstrating favorable absorption and prolonged plasma concentration in animal models .
Case Study: Neuroprotection in Motor Neurons
In a series of experiments focusing on neuroprotection, compounds derived from piperazine were tested on human motor neurons subjected to ER stress. The results indicated that these compounds could significantly enhance neuronal survival through targeted inhibition of MAP4K pathways. This finding supports the potential application of these compounds in treating neurodegenerative conditions such as Alzheimer’s disease and amyotrophic lateral sclerosis (ALS) .
Mechanism of Action
The mechanism of action of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The hydroxyethyl group and the piperazine ring play crucial roles in binding to the target sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and their impact on properties:
Key Observations:
- Hydrophilic Groups : The 2-hydroxyethyl group in the target compound enhances solubility compared to unsubstituted piperazine analogs (e.g., 4-(Piperazin-1-yl)benzonitrile) .
- Halogenation : Fluorine substitution (e.g., 3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile) improves metabolic stability and target binding .
- Salt Forms : Succinate salt formation (e.g., compound 27b) significantly boosts aqueous solubility and PK profiles .
Biological Activity
The compound 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is a piperazine derivative that has gained attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Target of Action
The primary target for this compound is the Hepatitis C Virus (HCV) E1 protein . By interacting with this protein, the compound inhibits the virus's ability to enter host cells, thereby preventing infection and replication.
Mode of Action
The compound disrupts the biochemical pathways involved in HCV entry into host cells. This inhibition significantly reduces viral load and impacts the overall progression of HCV infections.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability. Studies have shown that it possesses properties suitable for oral administration, making it a promising candidate for antiviral therapy.
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral activity against HCV. The compound has been shown to lower HCV infection rates by inhibiting viral entry into cells.
Table 1: Antiviral Activity Data
| Compound | Target Virus | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCV | <10 | Inhibits entry |
Anticancer Activity
In addition to its antiviral properties, this compound has been explored for its potential anticancer effects. It may inhibit certain cancer cell lines through mechanisms similar to those observed in its antiviral activity, although specific studies are still ongoing to elucidate these pathways .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- Antiviral Studies : A study indicated that derivatives of this compound exhibited higher anti-HCV activity at low nanomolar concentrations. The high potency was primarily attributed to their inhibitory effect on the virus entry stage .
- Pharmacokinetic Studies : Compounds derived from this scaffold demonstrated favorable pharmacokinetic properties, including good oral bioavailability and prolonged plasma half-life in animal models .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds suggests that modifications to the piperazine moiety can enhance biological activity while maintaining safety profiles .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile with high regioselectivity and yield?
- Methodological Answer : A common approach involves coupling 4-(piperazin-1-yl)benzonitrile with 2-chloroethanol or ethylene oxide under basic conditions (e.g., KCO) in a polar aprotic solvent like acetonitrile. Reaction optimization should focus on temperature (60–80°C) and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: CHCl/MeOH gradient) or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : H and C NMR can verify the methylene bridge (-CH-) between the piperazine and benzonitrile moieties, as well as the hydroxyethyl group’s proton signals (δ ~3.6–3.8 ppm for -CHOH) .
- IR : Confirm nitrile group presence (C≡N stretch ~2220 cm) and hydroxyl (-OH stretch ~3400 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 276.1712 for CHNO) .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility. Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters of the hydroxyethyl group) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Wear PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from oxidizing agents. In case of exposure, rinse thoroughly with water and seek medical attention. Refer to SDS for toxicity data (e.g., acute oral LD in rodents) .
Advanced Research Questions
Q. How does the 2-hydroxyethyl substituent on the piperazine ring influence biological activity compared to other alkyl/aryl groups?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., replacing hydroxyethyl with methyl or phenyl groups) reveal that the hydroxyethyl group enhances hydrogen-bonding interactions with targets like viral entry proteins or kinases. Use competitive binding assays (e.g., SPR) and molecular docking to compare affinity .
Q. What experimental approaches resolve contradictions in reported binding affinities across different assay platforms?
- Methodological Answer :
- Orthogonal Assays : Validate findings using SPR, ITC, and radioligand binding assays to rule out platform-specific artifacts.
- Buffer Optimization : Adjust ionic strength/pH to mimic physiological conditions.
- Control Experiments : Include reference compounds (e.g., known HCV entry inhibitors for virology studies) to calibrate results .
Q. Which in silico methods are most predictive for modeling interactions with biological targets (e.g., viral entry proteins)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses in HCV E2 glycoprotein pockets.
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes .
Q. How can structural modifications improve pharmacokinetic properties (e.g., metabolic stability, BBB penetration)?
- Methodological Answer :
- Prodrug Design : Mask the hydroxyl group as an ester to enhance oral bioavailability.
- Bioisosteric Replacement : Substitute the nitrile with a trifluoromethyl group to reduce CYP450-mediated metabolism.
- LogP Optimization : Introduce fluorinated alkyl chains to balance lipophilicity for CNS targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
